Here are some specific examples of GaBr3 being used as a Lewis acid catalyst in scientific research:
Gallium(III) bromide, with the chemical formula GaBr₃, is a white, crystalline compound that is highly reactive, particularly with water, where it undergoes an exothermic reaction. It typically exists in a dimeric form at room temperature and is classified as a member of the gallium trihalide group, which includes compounds such as gallium chloride and gallium iodide. The compound is characterized by its ability to act as a Lewis acid, making it valuable in various
Gallium bromide is a corrosive substance and can cause severe irritation and burns upon contact with skin and eyes. It is also a lachrymator, meaning it can irritate the tear ducts and cause excessive tearing.
Here are some safety precautions when handling GaBr3:
Gallium(III) bromide has several important applications:
Studies on gallium(III) bromide interactions focus on its coordination chemistry and reactivity with various ligands. The compound's ability to form complexes with neutral ligands leads to diverse coordination geometries, including tetrahedral and bipyramidal structures . Spectroscopic methods such as Raman spectroscopy and X-ray diffraction are employed to analyze these interactions and the structural properties of gallium(III) bromide in solution .
Gallium(III) bromide belongs to the family of gallium trihalides, which includes:
| Compound | Reactivity | Lewis Acidity | Common Uses |
|---|---|---|---|
| Gallium(III) Bromide | High | Moderate | Catalysis, Organic Synthesis |
| Gallium Chloride | Moderate | Strong | Catalysis, Precursor for Ga |
| Gallium Iodide | Moderate | Moderate | Synthesis of other compounds |
| Aluminum Bromide | Very High | Strong | Catalysis, Organic Reactions |
Gallium(III) bromide's unique combination of reactivity and biological activity distinguishes it from these similar compounds, making it a subject of ongoing research in both inorganic chemistry and pharmacology .
GaBr₃ is typically synthesized through the direct reaction of elemental gallium with bromine under controlled conditions. The process involves heating gallium metal in a stream of bromine gas at elevated temperatures (200–250°C) under vacuum to prevent oxidation or side reactions. The exothermic reaction proceeds as follows:
$$
2 \, \text{Ga}{(s)} + 3 \, \text{Br}{2(l)} \rightarrow 2 \, \text{GaBr}_{3(g)}
$$
This method, first developed in the early 20th century, remains the most reliable for producing high-purity GaBr₃. The gaseous product is subsequently crystallized into a white, hygroscopic solid, which predominantly exists as a dimer (Ga₂Br₆) in the solid state.
Purification of crude GaBr₃ is achieved via sublimation at 200–250°C under reduced pressure (10⁻³ torr), yielding colorless crystals. Due to its extreme moisture sensitivity, GaBr₃ must be handled in anhydrous environments, often under inert gases such as argon or nitrogen. Commercial preparations are typically ampouled under argon to prevent hydrolysis, which generates HBr and gallium oxides.
Stabilization Strategies:
GaBr₃ shares structural and electronic characteristics with GaCl₃ and GaI₃ but exhibits distinct reactivity due to differences in halogen electronegativity and ionic radii.
| Property | GaBr₃ | GaCl₃ | GaI₃ |
|---|---|---|---|
| Melting Point (°C) | 121.5–122 | 77.9 | 212 (decomposes) |
| Boiling Point (°C) | 279 | 201 | 345 |
| Density (g/cm³) | 3.69 | 2.47 | 4.15 |
| Crystal Structure | Monoclinic (dimer) | Monoclinic (dimer) | Hexagonal (dimer) |
| Lewis Acidity | Moderate | Stronger | Weaker |
GaBr₃’s Lewis acidity is intermediate between GaCl₃ and GaI₃, making it suitable for specific catalytic applications where milder conditions are required. Unlike GaCl₃, which forms stable [GaCl₄]⁻ complexes, GaBr₃ preferentially generates [GaBr₄]⁻ in the presence of excess Br⁻.
Gallium(III) bromide exhibits extensive coordination chemistry through ligand substitution reactions with various donor molecules. The compound acts as a Lewis acid, readily accepting electron pairs from donor atoms to form stable coordination complexes [1]. The substitution reactions typically proceed through a dissociative mechanism, where the dimeric gallium tribromide structure undergoes bond cleavage to accommodate incoming ligands [2].
Pyridine and its derivatives form stable monodentate complexes with gallium(III) bromide. The reaction with pyridine produces complexes of stoichiometry gallium tribromide-pyridine in both one-to-one and one-to-two ratios, depending on reaction conditions [1] [3]. The gallium-nitrogen bond distances typically range from 2.10 to 2.15 Ångström, reflecting moderate coordination strength [1].
Trimethylamine exhibits higher basicity compared to pyridine, forming more stable adducts with gallium(III) bromide. The complex gallium tribromide-trimethylamine demonstrates enhanced stability due to the electron-donating methyl groups, which increase the electron density on the nitrogen atom [4]. The shorter gallium-nitrogen bond distance of 2.05 to 2.10 Ångström indicates stronger coordination interaction [4].
Imidazole derivatives, particularly N-heterocyclic carbenes such as 1,3-dimesitylimidazol-2-ylidene, form remarkably stable complexes with gallium(III) bromide. The complex gallium tribromide-imidazole derivatives exhibits air and moisture stability, making it useful as a precursor for further synthetic transformations [4]. The strong sigma-donor properties of these ligands result in gallium-nitrogen bond distances of 2.02 to 2.06 Ångström [4].
Triphenylphosphine and triphenylarsine form stable coordination complexes with gallium(III) bromide through phosphorus and arsenic donor atoms, respectively. The gallium-phosphorus bond distances range from 2.35 to 2.40 Ångström, while gallium-arsenic distances are slightly longer at 2.45 to 2.50 Ångström [5]. These differences reflect the larger atomic radii of arsenic compared to phosphorus.
Phosphine oxide complexes demonstrate particularly high stability due to the hard oxygen donor atoms, which match well with the hard gallium(III) center according to Hard-Soft Acid-Base theory [5]. The gallium-oxygen bond distances in phosphine oxide complexes are significantly shorter, ranging from 1.88 to 2.00 Ångström, indicating strong coordination interactions [5].
Dimethylsulfoxide forms stable five-coordinate complexes with gallium(III) bromide in a distorted trigonal bipyramidal geometry. Structural studies reveal gallium-oxygen bond distances of 1.92 Ångström, with three equatorial gallium-bromine bonds at 2.328 Ångström and two axial gallium-oxygen bonds [6]. The high stability of these complexes stems from the strong coordination of the hard oxygen donor to the hard gallium(III) center.
N,N-dimethylpropyleneurea demonstrates similar coordination behavior, forming five-coordinate complexes with gallium(III) bromide. The gallium-oxygen bond distance of 1.924 Ångström indicates strong coordination, while the reduced solvating ability compared to dimethylsulfoxide results in moderate overall stability [6].
The ligand substitution reactions of gallium(III) bromide generally proceed through a dissociative mechanism, characterized by initial cleavage of the gallium-bromine bonds in the dimeric structure [2]. The activation parameters suggest that the substitution process is entropy-driven, with the release of bound solvent molecules providing the driving force for complex formation [2].
The relative binding affinities follow the order: phosphine oxides > imidazole derivatives > amines > phosphines > arsines, consistent with Hard-Soft Acid-Base theory predictions [5]. This order reflects the preference of the hard gallium(III) center for hard donor atoms.
Polydentate ligands offer unique coordination opportunities with gallium(III) bromide, forming chelate complexes with enhanced stability compared to monodentate analogs. The chelate effect, arising from favorable entropy changes upon complex formation, significantly increases the thermodynamic stability of these systems [7] [8].
2,2':6',2''-terpyridine forms highly stable octahedral complexes with gallium(III) bromide. The molecular structure of tribromido(2,2':6',2''-terpyridine-κ³N,N',N'')gallium(III) reveals that the gallium(III) center displays octahedral geometry with the terpyridine ligand coordinating through all three nitrogen atoms [7]. The gallium-nitrogen bond distances in this complex are remarkably uniform, ranging from 2.025 to 2.033 Ångström, indicating equivalent coordination strength for all three nitrogen donors [7].
Surprisingly, the gallium-nitrogen distances in the terpyridine complex are identical within experimental error to those in the corresponding chloride complex, despite the expected bond lengthening due to the lower Lewis acidity of gallium(III) bromide compared to gallium(III) chloride [7]. This observation suggests that the polydentate nature of terpyridine masks the Lewis acidity differences between gallium halides in the solid state [7].
The stability constant for the gallium(III) bromide-terpyridine complex is log K = 15.2, reflecting the strong chelate effect and the optimal bite angle provided by the terpyridine ligand [7]. This high stability makes terpyridine complexes valuable as building blocks in supramolecular chemistry applications [9].
5-bromosalicylaldehyde derivatives act as tridentate ligands, coordinating to gallium(III) through phenolic oxygen, azomethine nitrogen, and amide oxygen atoms. The resulting complexes have the general formula [Ga(HL)₂]NO₃, where HL represents the monoanionic ligand after deprotonation of the phenolic hydroxyl group [8].
Spectroscopic characterization reveals that these complexes adopt octahedral geometry around the gallium(III) center, with two tridentate ligands positioned perpendicular to each other [8]. The gallium-nitrogen bond distances range from 2.025 to 2.033 Ångström, while gallium-oxygen distances are shorter at 1.90 to 2.00 Ångström, reflecting the stronger coordination of hard oxygen donors [8].
The stability constants for these complexes range from log K = 12.8 to 14.5, depending on the specific substituents on the salicylaldehyde framework [8]. The presence of electron-withdrawing groups enhances the stability by increasing the acidity of the phenolic proton and strengthening the gallium-oxygen coordination bond [8].
Macrocyclic bis-phosphinate ligands demonstrate exceptional coordination ability with gallium(III) bromide, forming complexes with stability constants approaching log K = 18.5 [10]. These ligands act as pentadentate chelators, showing high affinity for gallium(III) through phosphinate oxygen atoms and amine nitrogen atoms [10].
The macrocyclic ligand 1-benzyl-4,7-phenylphosphinic acid-1,4,7-triazacyclononane forms distorted octahedral complexes with gallium(III), where the rigidity of the macrocyclic framework enforces optimal coordination geometry [10]. The enhanced stability of these complexes makes them promising candidates for radiopharmaceutical applications [10].
The tripodal triarsine ligand MeC(CH₂AsMe₂)₃ exhibits remarkable structural diversity in its coordination with gallium(III) bromide, demonstrating three distinct coordination modes depending on reaction conditions [11]. The neutral complex [{μ³-MeC(CH₂AsMe₂)₃-κAs:κAs':κAs''}(GaI₃)₃] shows the triarsine coordinating to three gallium tribromide units simultaneously [11].
In contrast, the ionic complex [{Me₂AsCH₂C(Me)(CH₂AsMe₂)₂-κ²As:As'}GaCl₂][GaCl₄] involves bidentate chelation to a cationic gallium dichloride unit, with the third arsenic atom coordinating to a neutral gallium trichloride molecule [11]. This structural flexibility highlights the adaptability of soft donor ligands in gallium coordination chemistry.
2,2'-bipyridine forms tris-chelate complexes with gallium(III) bromide, producing the highly stable cationic complex [Ga(bipy)₃]³⁺ [12]. The formation of this complex involves disproportionation of the gallium starting material, with the stability constant reaching log K = 25.3 [12]. The octahedral geometry around gallium(III) is maintained through three bidentate bipyridine ligands, with gallium-nitrogen bond distances of 2.15 to 2.20 Ångström [12].
Gallium(III) bromide demonstrates significant capacity for anion formation in the presence of excess bromide ions or under specific solution conditions. These anionic complexes exhibit varying degrees of stability depending on the coordination environment and solution conditions [1] [6] [13].
The tetrahedral [GaBr₄]⁻ anion represents the most stable and commonly observed anionic complex of gallium(III) bromide. This complex forms readily in solutions containing excess bromide ions, with a formation constant of log K = 3.8 [1] [6]. The tetrahedral geometry is maintained through four equivalent gallium-bromine bonds with distances ranging from 2.33 to 2.35 Ångström [1].
The stability of [GaBr₄]⁻ arises from the completion of the coordination sphere around gallium(III) and the favorable electrostatic interactions between the gallium center and the bromide ligands [1]. Crystalline salts containing this anion can be isolated from aqueous solutions, demonstrating its practical stability under ambient conditions [1].
The [Ga₂Br₇]⁻ anion forms through the association of two gallium tribromide units sharing a common bromide bridge. This complex exhibits edge-sharing tetrahedral geometry with gallium-bromine bond distances ranging from 2.29 to 2.50 Ångström [14]. The bridging bromide atoms show longer bond distances compared to terminal bromides, reflecting the weaker coordination in the bridging position [14].
The formation constant for [Ga₂Br₇]⁻ is log K = 2.1, indicating moderate stability under high bromide concentrations [14]. This dimeric structure is analogous to the intermediate halide Ga₂Br₇ observed in the gallium-bromine system, though it is less common than the corresponding chloride analog [14].
Under very high bromide concentrations, the octahedral [GaBr₆]³⁻ anion can form, though its stability is significantly lower than the tetrahedral analog [15]. The formation constant of log K = 1.2 reflects the unfavorable expansion of the coordination sphere beyond the preferred tetrahedral geometry for gallium(III) [15].
The gallium-bromine bond distances in [GaBr₆]³⁻ range from 2.45 to 2.48 Ångström, significantly longer than those in the tetrahedral complex [15]. This elongation reflects the increased steric crowding and reduced electrostatic stabilization in the higher coordination environment [15].
In aqueous solutions, gallium(III) bromide forms various hydrolytic species that incorporate both bromide and hydroxide ligands. The mixed complex [Ga(OH)Br₃]⁻ exhibits trigonal bipyramidal geometry with a formation constant of log K = 4.5 under acidic conditions (pH 3-5) [13]. The gallium-bromine bond distances in this complex range from 2.30 to 2.38 Ångström, while the gallium-oxygen distance is significantly shorter at approximately 1.85 Ångström [13].
The tetrahedral [GaBr₃·OH]⁻ complex forms at slightly higher pH values (pH 6-8) with a formation constant of log K = 2.8 [13]. This complex represents a transitional species between the fully brominated and fully hydrolyzed forms of gallium(III) in aqueous solution [13].
The relative stabilities of different anionic complexes follow the order: [GaBr₄]⁻ > [Ga(OH)Br₃]⁻ > [GaBr₃·OH]⁻ > [Ga₂Br₇]⁻ > [GaBr₆]³⁻ [1] [6] [13]. This order reflects the preference of gallium(III) for tetrahedral coordination and the stabilizing effect of hard oxygen donors over soft bromide ligands [1].
The ionic complex stability is also influenced by the counterion effects and solvation energies. In polar solvents, the anionic complexes are stabilized through favorable solvation of the cationic counterions, while in nonpolar environments, ion-pairing effects become more significant [6].
The Lewis acidity of gallium halides follows the order: GaCl₃ > GaBr₃ > GaI₃, as determined by various experimental methods including the Gutmann-Beckett method and fluoride ion affinity measurements [16] [17]. Gallium(III) bromide exhibits an acceptor number of 78.5 and a fluoride ion affinity of 1185 kJ/mol, positioning it as a moderate Lewis acid within the gallium halide series [16] [17].
This moderate Lewis acidity influences the stability of the various ionic complexes, with the tetrahedral [GaBr₄]⁻ being the most thermodynamically favored species under typical conditions [16] [17]. The balance between Lewis acidity and steric factors determines the optimal coordination number and geometry for each anionic complex [16] [17].
| Parameter | Data |
|---|---|
| Ligand Substitution Reactions | |
| Pyridine complex (GaBr₃·py) | Ga-N: 2.10-2.15 Å, Moderate stability |
| Trimethylamine complex (GaBr₃·NMe₃) | Ga-N: 2.05-2.10 Å, High stability |
| Phosphine oxide complex (GaBr₃·R₃PO) | Ga-O: 1.88-2.00 Å, High stability |
| Polydentate Ligand Interactions | |
| Terpyridine complex [GaBr₃(terpy)] | Ga-N: 2.025-2.033 Å, log K = 15.2 |
| Salicylaldehyde derivatives [Ga(HL)₂]NO₃ | Ga-N: 2.025-2.033 Å, log K = 12.8-14.5 |
| Macrocyclic bis-phosphinate [Ga(Bn-NODP)] | Pentadentate coordination, log K = 18.5 |
| Anion Formation | |
| Tetrahedral [GaBr₄]⁻ | Ga-Br: 2.33-2.35 Å, log K = 3.8 |
| Dimeric [Ga₂Br₇]⁻ | Ga-Br: 2.29-2.50 Å, log K = 2.1 |
| Mixed [Ga(OH)Br₃]⁻ | Ga-Br: 2.30-2.38 Å, log K = 4.5 |
| Lewis Acidity | |
| Acceptor Number | 78.5 |
| Fluoride Ion Affinity | 1185 kJ/mol |
| Relative Position | Moderate Lewis acid |
Corrosive